molecular formula C10H9FO2 B11910667 2-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one CAS No. 295779-80-5

2-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B11910667
CAS No.: 295779-80-5
M. Wt: 180.17 g/mol
InChI Key: QTYWNOYKJNNGGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C10H9FO2 It is a derivative of indanone, characterized by the presence of a fluorine atom at the second position and a methoxy group at the fifth position on the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-5-methoxybenzaldehyde and cyclohexanone.

    Cyclization Reaction: The key step involves a cyclization reaction where the starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the indanone ring structure.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional steps such as solvent recovery and waste management to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-fluoro-5-methoxybenzoic acid, while reduction could produce 2-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-ol.

Scientific Research Applications

2-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The presence of the fluorine and methoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-2,3-dihydro-1H-inden-1-one: Lacks the methoxy group, which may affect its chemical properties and reactivity.

    5-methoxy-2,3-dihydro-1H-inden-1-one: Lacks the fluorine atom, which can influence its biological activity and stability.

    2,3-dihydro-1H-inden-1-one: The parent compound without any substituents, serving as a reference for comparing the effects of fluorine and methoxy groups.

Uniqueness

The presence of both fluorine and methoxy groups in 2-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one makes it unique compared to its analogs

Properties

CAS No.

295779-80-5

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

2-fluoro-5-methoxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9FO2/c1-13-7-2-3-8-6(4-7)5-9(11)10(8)12/h2-4,9H,5H2,1H3

InChI Key

QTYWNOYKJNNGGX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.